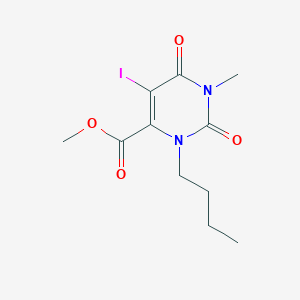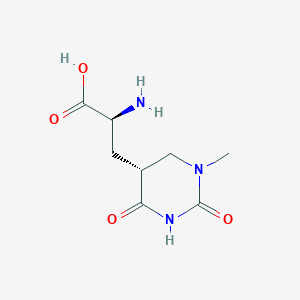![molecular formula C23H29ClN4O10S B13097756 [(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B13097756.png)
[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a chloropurinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate typically involves multiple steps, starting from readily available precursors. The process may include the protection of hydroxyl groups, introduction of the chloropurinyl moiety, and subsequent acetylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the chloropurinyl moiety to form different derivatives.
Substitution: Nucleophilic substitution reactions at the chloropurinyl site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted purines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its chloropurinyl moiety is particularly interesting for investigating nucleic acid interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to innovations in various fields, including pharmaceuticals and biotechnology.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate involves its interaction with molecular targets such as nucleic acids and proteins. The chloropurinyl moiety can form hydrogen bonds and other interactions with nucleic acid bases, potentially affecting DNA and RNA function. Additionally, the acetoxy groups may facilitate the compound’s entry into cells and its subsequent activity within the cellular environment.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate stands out due to its combination of acetoxy groups and a chloropurinyl moiety. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C23H29ClN4O10S |
|---|---|
Peso molecular |
589.0 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate |
InChI |
InChI=1S/C23H29ClN4O10S/c1-7-39-23(28-10-27-17-21(24)25-9-26-22(17)28)20(38-15(6)33)19(37-14(5)32)18(36-13(4)31)16(35-12(3)30)8-34-11(2)29/h9-10,16,18-20,23H,7-8H2,1-6H3/t16-,18-,19+,20-,23+/m1/s1 |
Clave InChI |
FGQYLRHJNNSISP-GBHDBEGYSA-N |
SMILES isomérico |
CCS[C@@H]([C@@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)N1C=NC2=C1N=CN=C2Cl |
SMILES canónico |
CCSC(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)N1C=NC2=C1N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


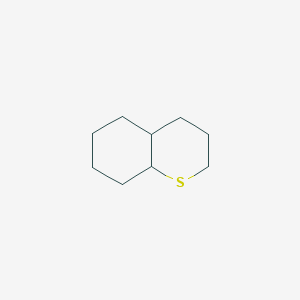

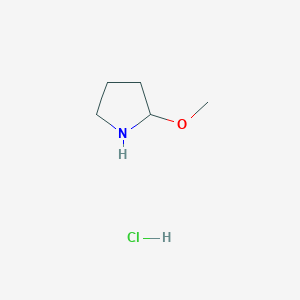
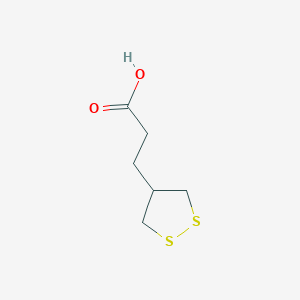
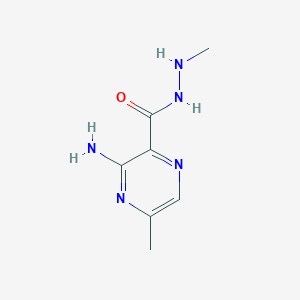

![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)
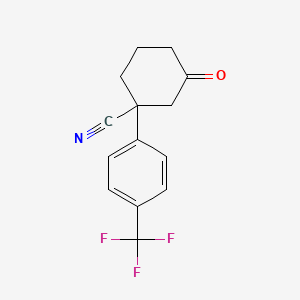
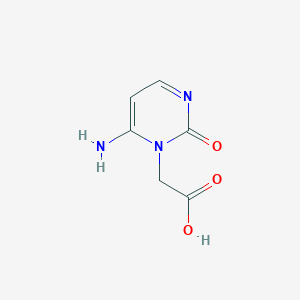

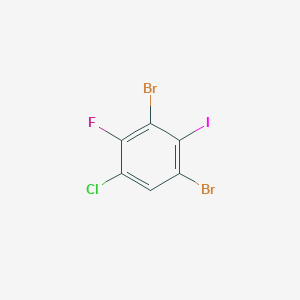
![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
